Purity Specifications: 2‑Bromo‑6‑iodoimidazo[1,2‑a]pyridine Offers Comparable or Superior Supply‑Chain Consistency
Commercially sourced 2‑bromo‑6‑iodoimidazo[1,2‑a]pyridine is routinely supplied with a purity of ≥98% (NLT 98%) as verified by HPLC . This meets or exceeds the purity specifications of the most commonly utilized mono‑halogenated analog 2‑bromoimidazo[1,2‑a]pyridine (95–97%) and the alternative dihalide 2,6‑dibromoimidazo[1,2‑a]pyridine (95%) .
| Evidence Dimension | HPLC Purity (minimum specification) |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 2‑Bromoimidazo[1,2‑a]pyridine: 95–97%; 2,6‑Dibromoimidazo[1,2‑a]pyridine: 95%; 6‑Iodoimidazo[1,2‑a]pyridine: 95–97% |
| Quantified Difference | Target meets or exceeds comparator purity by 1–3 absolute percentage points |
| Conditions | Commercial vendor specifications; analytical method: HPLC |
Why This Matters
Higher baseline purity reduces the need for repurification prior to use in sensitive downstream reactions, directly lowering cost and time in discovery workflows.
